![molecular formula C29H28N4O2S B2533209 N-(4-isopropylphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide CAS No. 1053078-17-3](/img/structure/B2533209.png)
N-(4-isopropylphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide
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Overview
Description
N-(4-isopropylphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide is a useful research compound. Its molecular formula is C29H28N4O2S and its molecular weight is 496.63. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Derivatives
- Synthesis of Related Compounds : Compounds with a similar structure, like benzimidazo[1,2-c]quinazoline-6(5H)-thiones, have been synthesized. Such compounds are of interest due to their biological activity. For example, certain derivatives show antihypertensive activity or act as alpha 1-adrenoceptor antagonists with potential antihypertensive effects (Ivachtchenko, Kovalenko, & Drushlyak, 2002).
Pharmacological Studies
- Antihypertensive and Alpha 1-Adrenoceptor Antagonist Properties : Studies on quinazolines, including 2,3-dihydroimidazo[1,2-c]quinazoline derivatives, have highlighted their potential as potent and selective alpha 1-adrenoceptor antagonists and antihypertensive agents (Chern et al., 1993).
Antitumor and Anticancer Activity
Antitumor Efficacy : A series of quinazolinone scaffolds, including 2-[(3-substituted-4(3H)-quinazolin-2-yl)thio] derivatives, have been evaluated for anticancer activity. Some compounds displayed significant antitumor efficiency across various tumor subpanels (Mohamed et al., 2016).
Anticancer Active Compounds : Further research on N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides has revealed their potential as anticancer agents. For instance, compound 4.10 showed selective activity against non-small cell lung and CNS cancer cell lines (Berest et al., 2011).
Anticonvulsant Activity
- Anticonvulsant Properties : A series of quinazoline analogs, including N-(3,4,5,6-tetrachloro-phthalimido)-2-[(3-phenyl-4-oxo-6-methyl-3H-quinazolin-2-yl)-thio]acetamide, demonstrated notable anticonvulsant activity, acting as GABAA receptor agonists (El-Azab et al., 2012).
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyrazines, have been noted for their wide range of applications in medicinal chemistry .
Mode of Action
It’s worth noting that similar compounds have been used in various chemosynthetic methodologies, including multicomponent reactions, condensation reactions, intramolecular cyclizations, and tandem reactions . These reactions often result in the formation of complex structures with potential biological activity.
Biochemical Pathways
Compounds with similar structures have been noted for their reactivity and multifarious biological activity . This suggests that they may interact with multiple biochemical pathways, leading to a variety of downstream effects.
Pharmacokinetics
The development of similar compounds has focused on increasing both potency and predicted human pharmacokinetic half-life, predominantly through the increase of volume of distribution .
Result of Action
Similar compounds have been noted for their reactivity and multifarious biological activity . This suggests that they may have a variety of effects at the molecular and cellular level.
Action Environment
The synthesis and development of similar compounds often consider factors such as reaction conditions and stability .
properties
IUPAC Name |
2-[(3-oxo-2-phenyl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-(4-propan-2-ylphenyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N4O2S/c1-4-24(27(34)30-21-16-14-19(15-17-21)18(2)3)36-29-31-23-13-9-8-12-22(23)26-32-25(28(35)33(26)29)20-10-6-5-7-11-20/h5-18,24-25H,4H2,1-3H3,(H,30,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEYGZZMOJASWER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=C(C=C1)C(C)C)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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